(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H15N3O3S and its molecular weight is 341.39. The purity is usually 95%.
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Scientific Research Applications
Applications in Pharmaceutical Research
The compound under discussion appears in the context of pharmaceutical research, specifically in the development of new medicinal compounds. For instance, derivatives of azetidine, pyrrolidine, and piperidine, which include structural elements like furan and thiophene, have been investigated for their potential as selective 5-HT-1D receptor agonists. These compounds could be used in migraine treatment, promising fewer side effects (Habernickel, 2001).
Catalytic Synthesis and Antioxidant Applications
A study on the catalytic synthesis of similar chalcone derivatives, including the use of furan and thiophene components, revealed their potent antioxidant properties. This research highlights the compound's potential in the development of novel antioxidants (Prabakaran, Manivarman & Bharanidharan, 2021).
Organic Chemistry and Material Science
In the field of organic chemistry, the compound has been explored for its ability to create linear oligoheterocycles, valuable in material science. These structures are crucial for developing new materials with specific electronic or optical properties (Sauer, Pabst, Holland, Kim & Loebbecke, 2001).
Synthesis of Heterocyclic Compounds
The compound plays a role in synthesizing various heterocyclic compounds, which are fundamental in creating pharmacologically active substances. These heterocycles have significant implications in drug design and development (Davies, 1992).
Development of Fluorescent Materials
In another study, derivatives of 1,2,5-oxadiazolo[3,4-c]pyridines, including thiophene and furan rings, were prepared to explore red fluorescent materials for use in OLED devices. This demonstrates the compound's potential application in developing advanced electronic and optical materials (Gorohmaru, Thiemann, Sawada, Takahashi, Nishi-I, Ochi, Kosugi & Mataka, 2002).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-15(4-3-14-2-1-8-22-14)20-7-5-12(10-20)16-18-17(23-19-16)13-6-9-24-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVNOEQHNPNKNZ-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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